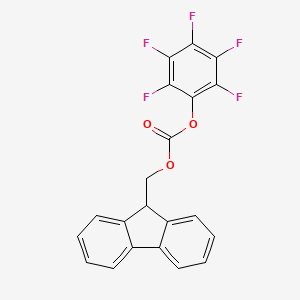

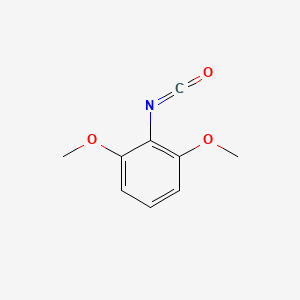

2-Isocyanato-1,3-dimethoxybenzene

Descripción general

Descripción

2-Isocyanato-1,3-dimethoxybenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds which can provide insight into the chemical behavior and properties that 2-isocyanato-1,3-dimethoxybenzene might exhibit. For instance, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor in Diels-Alder reactions, suggesting that dimethoxybenzene derivatives can participate in complex chemical reactions to form polycyclic compounds . Similarly, 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide is another related compound that undergoes transformation into a dicyano diarylethane through a free-radical process . These studies imply that methoxy groups on a benzene ring can influence reactivity and stability of the compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of dimethoxybenzene derivatives as precursors or intermediates. In the first paper, 1,4-difluoro-2,5-dimethoxybenzene is utilized in a benzyne-furan Diels-Alder reaction to produce oxabenzonorbornadienes, which are further transformed into naphthol derivatives and anthracenols . The second paper describes the formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane from 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide through a free-radical process, indicating a method that could potentially be adapted for the synthesis of 2-isocyanato-1,3-dimethoxybenzene .

Molecular Structure Analysis

While the molecular structure of 2-isocyanato-1,3-dimethoxybenzene is not directly analyzed in the papers, the structures of related compounds suggest that the presence of methoxy groups and other substituents on the benzene ring can significantly affect the electronic distribution and steric hindrance, which in turn influences the reactivity of the compound. For example, the presence of fluorine atoms in 1,4-difluoro-2,5-dimethoxybenzene likely affects its reactivity in the Diels-Alder reaction .

Chemical Reactions Analysis

The chemical reactions described in the papers involve complex transformations of dimethoxybenzene derivatives. The first paper details a two-step Diels-Alder reaction sequence leading to highly substituted anthracenols . The second paper discusses a free-radical process that yields a dicyano diarylethane, demonstrating the potential for radical-mediated reactions in these types of compounds . These reactions highlight the versatility of dimethoxybenzene derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isocyanato-1,3-dimethoxybenzene can be inferred from the properties of related compounds discussed in the papers. The presence of electron-donating methoxy groups would likely influence the electron density of the benzene ring, affecting its reactivity and physical properties such as solubility and boiling point. The papers do not provide specific physical property data, but the chemical reactions described suggest that these compounds are stable under certain conditions and reactive under others, such as in the presence of acid or radical initiators .

Aplicaciones Científicas De Investigación

Application in Synthesis of Novel Benzamide Compounds

- Scientific Field : Organic Chemistry

- Summary of the Application : Benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been widely used in medical, industrial, biological and potential drug industries .

- Methods of Application : The products were synthesized, purified, and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution

- Scientific Field : Organic Chemistry

- Summary of the Application : Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes : This mechanism for electrophilic aromatic substitution is considered in context with other mechanisms involving carbocation intermediates. These include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .

Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution

- Scientific Field : Organic Chemistry

- Summary of the Application : Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes : This mechanism for electrophilic aromatic substitution is considered in context with other mechanisms involving carbocation intermediates. These include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .

Propiedades

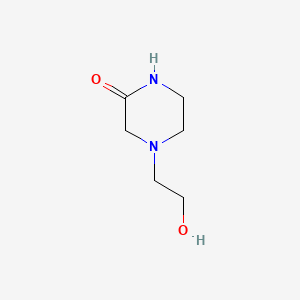

IUPAC Name |

2-isocyanato-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-7-4-3-5-8(13-2)9(7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMPHPHMBXRRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371197 | |

| Record name | 2-isocyanato-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-1,3-dimethoxybenzene | |

CAS RN |

50528-53-5 | |

| Record name | 2-isocyanato-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)